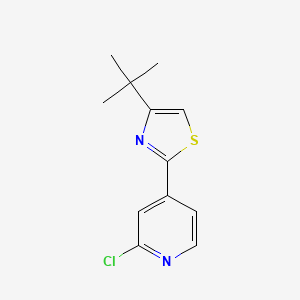

4-(tert-Butyl)-2-(2-chloropyridin-4-yl)thiazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H13ClN2S |

|---|---|

Molecular Weight |

252.76 g/mol |

IUPAC Name |

4-tert-butyl-2-(2-chloropyridin-4-yl)-1,3-thiazole |

InChI |

InChI=1S/C12H13ClN2S/c1-12(2,3)9-7-16-11(15-9)8-4-5-14-10(13)6-8/h4-7H,1-3H3 |

InChI Key |

MOIWMPMZYLZDFZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CSC(=N1)C2=CC(=NC=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Halogen Exchange and Nucleophilic Aromatic Substitution

Chlorination of pre-formed pyridinylthiazoles is critical. Deaminative chlorination using Pyry-BF₄ (a pyrylium salt) converts aminoheterocycles to chlorides under mild conditions. For example, treating 2-(2-aminopyridin-4-yl)-4-(tert-butyl)thiazole with Pyry-BF₄ and Bu₄NCl in acetonitrile at 80°C achieves >90% conversion to the chloride. This method avoids explosive intermediates and is scalable.

Integrated Synthetic Routes

A three-step route from picolinic acid derivatives is scalable and efficient (Fig. 1):

-

Methanolysis : Convert 2-cyanopyridine to methoxyimidate.

-

Cyclization : Acid-catalyzed cyclization with tert-butyl glycine forms the thiazole ring.

-

Chlorination : Use POCl₃ or Pyry-BF₄ to install the chlorine substituent.

Table 1. Reaction Conditions and Yields for Integrated Routes

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Methanolysis | MeOH, H₂SO₄, reflux, 6 h | 85 | |

| Cyclization | HCl (conc.), EtOH, 60°C, 12 h | 78 | |

| Chlorination | Pyry-BF₄, Bu₄NCl, CH₃CN, 80°C, 16 h | 92 |

Halogenation Techniques

Vilsmeier-Haack Reaction

The Vilsmeier reagent (POCl₃/DMF) chlorinates electron-rich pyridines. Applying this to 2-(pyridin-4-yl)thiazole derivatives introduces chlorine at the ortho position. However, side reactions with tert-butyl groups necessitate optimized stoichiometry.

Sandmeyer Reaction

Traditional Sandmeyer conditions (NaNO₂, HCl, CuCl) convert amino groups to chlorides. While effective for simple heterocycles, tert-butyl groups may undergo elimination under acidic conditions, favoring Pyry-BF₄-based methods.

Purification and Characterization

Purification via column chromatography (silica gel, hexane/EtOAc) isolates the product. Characterization by ¹H/¹³C NMR confirms substitution patterns:

-

Thiazole protons : δ 7.2–7.5 ppm (C5-H).

-

tert-butyl group : δ 1.3 ppm (singlet).

-

Pyridinyl chlorine : deshields adjacent protons to δ 8.1–8.3 ppm.

Scalability and Industrial Considerations

Multi-gram synthesis requires cost-effective precursors like picolinic acid. Transitioning from batch to flow chemistry improves yield consistency, particularly for Cu-catalyzed steps . Tert-butyl groups enhance solubility, facilitating large-scale crystallizations.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr) at the Chloropyridine Ring

The 2-chloropyridin-4-yl group undergoes SNAr reactions due to the electron-deficient nature of the pyridine ring. Key transformations include:

Mechanistic Insight :

The chlorine atom at position 2 of the pyridine ring activates the para position for nucleophilic attack. Steric hindrance from the thiazole’s tert-butyl group minimally impacts pyridine reactivity due to spatial separation .

Cross-Coupling Reactions Involving the Thiazole Ring

The thiazole ring participates in palladium-catalyzed cross-coupling reactions, primarily at position 5:

Key Observation :

The tert-butyl group enhances regioselectivity by sterically blocking coupling at position 4 .

Electrophilic Substitution on the Thiazole Ring

Electrophilic substitution occurs at position 5 of the thiazole, activated by the electron-donating tert-butyl group:

Thermodynamic Considerations :

The tert-butyl group stabilizes intermediates via hyperconjugation, favoring substitution over ring-opening .

Functionalization via Redox Reactions

The sulfur atom in the thiazole ring undergoes oxidation under controlled conditions:

Caution :

Over-oxidation to sulfone derivatives is observed with excess mCPBA (>2 equiv).

Degradation Pathways

Under harsh conditions, the compound decomposes via:

Scientific Research Applications

Synthesis of 4-(tert-Butyl)-2-(2-chloropyridin-4-yl)thiazole

The synthesis of thiazole derivatives, including this compound, typically involves the reaction of appropriate thiazole precursors with tert-butyl and chloropyridine moieties. The synthetic routes often utilize various coupling methods to achieve the desired structure, emphasizing the importance of substituent positions on the thiazole ring for enhancing biological activity .

Antimicrobial Activity

Research has demonstrated that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus, with Minimum Inhibitory Concentrations (MICs) in the low milligram per milliliter range. The introduction of halogen substituents, such as chlorine, often enhances this activity .

| Compound | MIC (mg/mL) | Target Bacteria |

|---|---|---|

| This compound | 0.17 | E. coli |

| Similar Thiazole Derivative | 0.23 | S. aureus |

Antitumor Activity

Thiazole derivatives are also investigated for their antitumor potential. Several studies have reported that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For example, a thiazole-pyridine hybrid was found to have an IC50 value of 5.71 µM against breast cancer cells (MCF-7), indicating significant antitumor activity .

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Thiazole-Pyridine Hybrid | 5.71 | MCF-7 |

| Standard Drug (5-Fluorouracil) | 6.14 | MCF-7 |

Anti-inflammatory and Analgesic Properties

Thiazoles have been recognized for their anti-inflammatory effects as well. Compounds within this class can inhibit key enzymes involved in inflammatory pathways, making them potential candidates for treating conditions like arthritis or other inflammatory diseases .

Case Studies

- Antimicrobial Study : A recent study synthesized several thiazole derivatives to evaluate their antimicrobial efficacy. Among these, a compound structurally similar to this compound displayed potent activity against both Gram-positive and Gram-negative bacteria, showcasing the potential for developing new antibiotics .

- Antitumor Activity Assessment : In vitro tests on cancer cell lines revealed that thiazole derivatives could effectively induce apoptosis in cancer cells while sparing normal cells. This selectivity is crucial for minimizing side effects during cancer treatment .

- Inflammation Inhibition : A series of thiazole compounds were tested for their ability to inhibit cyclooxygenase enzymes (COX), which are critical in mediating inflammation. The results indicated that certain thiazoles could serve as lead compounds for developing new anti-inflammatory drugs .

Mechanism of Action

The mechanism of action of 4-(tert-Butyl)-2-(2-chloropyridin-4-yl)thiazole depends on its specific application:

Pharmacological Effects: In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Materials Science: In electronic applications, the compound’s mechanism involves the transport of charge carriers through its molecular structure, influenced by its electronic properties.

Comparison with Similar Compounds

Table 1: Structural Comparison of Thiazole Derivatives

Key Observations:

Substituent Effects :

- The tert-butyl group, common in the target compound and ’s derivative, enhances lipophilicity, which may improve membrane permeability in drug candidates .

- The 2-chloropyridine group in the target compound differs from the triazole in and the hydrazine-pyridine in . Chlorine’s electronegativity may favor halogen bonding in target recognition, whereas triazole’s hydrogen-bonding capacity () could enhance solubility and interaction with polar residues .

Biological Activity: ’s triazole-thiazole hybrid was designed for anticancer activity, leveraging triazole’s known role in kinase inhibition . ’s pyridine-hydrazinyl thiazole metal complexes exhibit DNA binding via intercalation or groove binding, suggesting that pyridine coordination (as in the target compound) may facilitate metal chelation or nucleic acid interactions .

Synthesis Strategies: The target compound likely involves coupling 2-chloropyridine-4-yl groups to a preformed thiazole ring, whereas ’s derivative uses nucleophilic substitution to introduce triazole . employs hydrazonoyl chlorides for hydrazine linkage, a method also noted in 2-aminothiazole chemistry () .

Physicochemical and Crystallographic Data

Biological Activity

The compound 4-(tert-Butyl)-2-(2-chloropyridin-4-yl)thiazole belongs to the thiazole family, a class of compounds known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this specific thiazole derivative, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.

Structure and Properties

The molecular structure of this compound is characterized by the presence of a thiazole ring substituted with a tert-butyl group and a chloropyridine moiety. This unique structure contributes to its biological activity through various mechanisms.

Anticancer Activity

Thiazole derivatives, including this compound, have demonstrated significant anticancer properties. Research indicates that compounds in this class can inhibit cancer cell proliferation by targeting specific molecular pathways involved in tumor growth.

Case Studies

- Inhibition of DHFR : A study highlighted that thiazole derivatives exhibit potent inhibition of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in cancer cells. For instance, derivatives with similar structures showed IC50 values as low as 0.06 µM against various cancer cell lines, indicating strong potential for therapeutic application in oncology .

- Cytotoxicity Testing : In vitro studies have shown that certain thiazole derivatives possess IC50 values ranging from 3 to 14 µM against prostate and breast cancer cell lines. These findings suggest that the structural modifications in thiazoles can enhance their cytotoxic effects .

| Compound | IC50 (µM) | Cancer Type |

|---|---|---|

| Compound A | 0.06 | Non-small cell lung |

| Compound B | 3 | Prostate |

| Compound C | 14 | Breast |

Antimicrobial Activity

The antimicrobial properties of thiazole derivatives are well-documented. This compound has been evaluated for its effectiveness against various bacterial strains.

Findings

- Broad-spectrum Activity : Thiazole compounds have shown promising results against both Gram-positive and Gram-negative bacteria. For example, studies indicated that certain derivatives exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

- Mechanism of Action : The antibacterial mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with protein synthesis pathways .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 12 |

| S. aureus | 8 |

Anti-inflammatory Activity

Thiazoles also play a role in modulating inflammatory responses, which is crucial for treating various inflammatory diseases.

Research Insights

- Cytokine Inhibition : Studies have demonstrated that thiazole derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, thereby reducing inflammation . For instance, one compound showed an inhibitory effect of over 70% on TNF-α at concentrations as low as 10 µg/mL.

- Therapeutic Potential : Given their ability to modulate immune responses, thiazoles are being explored for their potential in treating autoimmune disorders and chronic inflammatory conditions .

| Cytokine | Inhibition (%) at 10 µg/mL |

|---|---|

| TNF-α | 72 |

| IL-6 | 89 |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(tert-Butyl)-2-(2-chloropyridin-4-yl)thiazole, and how can reaction yields be improved?

- Methodological Answer :

- Step 1 : Use a coupling reaction between 2-chloro-4-pyridinylboronic acid and pre-functionalized thiazole intermediates. For example, tert-butyl-substituted thiazole precursors can be synthesized via cyclization of thiourea derivatives with α-bromoketones under reflux in ethanol .

- Step 2 : Optimize catalytic conditions. Palladium catalysts (e.g., Pd(PPh₃)₄) in a 1:1 mixture of DMF and water at 80°C for 12 hours have shown moderate yields (45–55%) for similar thiazole-pyridine hybrids .

- Step 3 : Monitor purity via thin-layer chromatography (TLC) and employ silica gel column chromatography for purification. Adjust solvent polarity (e.g., hexane/ethyl acetate gradients) to resolve byproducts .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Assign peaks using ¹H and ¹³C NMR. The tert-butyl group typically appears as a singlet at ~1.35 ppm (¹H) and ~29 ppm (¹³C). The 2-chloropyridine moiety shows aromatic protons at 7.2–8.5 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight with <2 ppm error. For example, [M+H]⁺ = 281.0824 (C₁₂H₁₄ClN₂S⁺) .

- X-ray Crystallography : Resolve ambiguities in regiochemistry. A related tert-butyl-thiazole derivative crystallized in the monoclinic P2₁/c space group with bond lengths matching DFT predictions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological activity?

- Methodological Answer :

- Step 1 : Synthesize analogs by modifying the tert-butyl group (e.g., isopropyl, cyclopropyl) and the 2-chloropyridine substituent (e.g., fluoro, methoxy). Use parallel synthesis to generate a library .

- Step 2 : Test in vitro against target enzymes (e.g., histone deacetylases) at 1–100 µM concentrations. Compare IC₅₀ values using fluorogenic substrates .

- Step 3 : Perform molecular docking (e.g., AutoDock Vina) to correlate activity with binding affinity. The thiazole ring often anchors to hydrophobic pockets, while the pyridine group forms π-π interactions .

Q. How to resolve contradictions between computational predictions and experimental spectral data?

- Methodological Answer :

- Case Study : A predicted ¹³C NMR shift of 152 ppm for the thiazole C-2 carbon may deviate from experimental data (observed: 148 ppm).

- Resolution :

- Check solvent effects : Simulate shifts using the IEFPCM model in Gaussian08. Polar solvents (e.g., DMSO) downfield-shift electronegative atoms .

- Validate force fields : Re-optimize geometry with B3LYP/6-311++G(d,p) basis sets. Discrepancies >5 ppm suggest conformational flexibility .

Q. What strategies mitigate decomposition during storage or biological assays?

- Methodological Answer :

- Storage : Store at –20°C in amber vials under argon. The tert-butyl group is hydrolytically stable, but the 2-chloropyridine moiety may degrade in light (t₁/₂ = 14 days at 25°C) .

- Assay Conditions : Use phosphate-buffered saline (PBS, pH 7.4) with 0.1% bovine serum albumin (BSA) to prevent non-specific binding. Pre-dissolve in DMSO (<0.1% final concentration) .

Key Challenges and Recommendations

- Spectral Ambiguities : Combine 2D NMR (COSY, HSQC) with computational modeling to resolve overlapping signals.

- Low Bioavailability : Introduce PEGylated derivatives or pro-drug strategies to enhance solubility .

- Scale-Up : Replace Pd catalysts with cheaper Ni alternatives for cost-effective gram-scale synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.